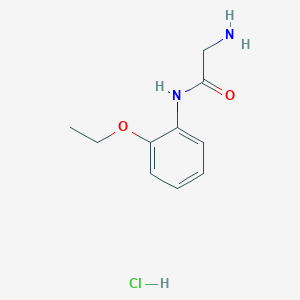

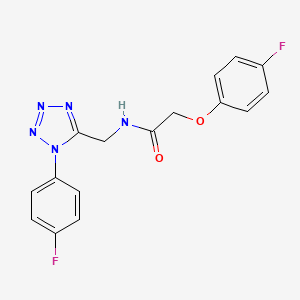

N-(4,4-difluorocyclohexylidene)hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Nitrogen-Containing Compounds

N-(4,4-difluorocyclohexylidene)hydroxylamine: is a valuable reagent in the synthesis of various nitrogen-containing compounds. Its unique structure allows for the introduction of nitrogen into organic molecules, which is crucial for the creation of amines, amides, and other nitrogenous functional groups. This application is particularly important in the pharmaceutical industry, where nitrogen-containing compounds are often key active ingredients in drugs .

Electrophilic Nitrogen Source

The compound serves as an electrophilic nitrogen source in various chemical reactions. It can facilitate the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures. Additionally, it can be used to create chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations .

Mutagenicity Studies

In the field of toxicology, N-(4,4-difluorocyclohexylidene)hydroxylamine can be used to study mutagenicity. The compound’s ability to transform into nitroso derivatives through phase II metabolism makes it a candidate for researching the mutagenic effects of hydroxylamines and their role in carcinogenesis .

Chemical Space Exploration

Researchers utilize this compound to explore chemical space due to its unique properties. With specific bond dissociation energy and barriers to stereomutation, it offers insights into the stability and reactivity of hydroxylamine derivatives. This exploration can lead to the discovery of new reactions and the development of novel synthetic methodologies .

Agrochemical Synthesis

In agrochemistry, N-(4,4-difluorocyclohexylidene)hydroxylamine is used to synthesize compounds that serve as precursors to herbicides, pesticides, and fertilizers. Its reactivity with various functional groups allows for the creation of targeted molecules that can enhance agricultural productivity .

Material Science

The compound’s reactivity is also harnessed in material science, particularly in the synthesis of polymers and coatings. Its ability to act as a crosslinking agent can improve the properties of materials, such as increasing resistance to heat and chemicals .

特性

IUPAC Name |

N-(4,4-difluorocyclohexylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-6(8)3-1-5(9-10)2-4-6/h10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBPIJGFFDUPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=NO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexylidene)hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2930716.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2930722.png)

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)